molecular formula C7H9N7O2 B2943830 N'-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}methoxycarbohydrazide CAS No. 941945-58-0

N'-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}methoxycarbohydrazide

Cat. No.: B2943830
CAS No.: 941945-58-0
M. Wt: 223.196
InChI Key: WZPNAIHVCDQHOJ-UHFFFAOYSA-N
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Description

N'-{3-Methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}methoxycarbohydrazide is a carbohydrazide derivative featuring a 3-methyltriazolo[4,5-d]pyrimidine core. The methoxycarbohydrazide group (-CONH-NH-OCH₃) at the 7-position distinguishes it from other triazolo[4,5-d]pyrimidine derivatives. This compound is hypothesized to exhibit unique electronic and steric properties due to its substituents, which may influence its reactivity, solubility, and biological activity.

Properties

IUPAC Name

methyl N-[(3-methyltriazolo[4,5-d]pyrimidin-7-yl)amino]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N7O2/c1-14-6-4(10-13-14)5(8-3-9-6)11-12-7(15)16-2/h3H,1-2H3,(H,12,15)(H,8,9,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZPNAIHVCDQHOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=NC=NC(=C2N=N1)NNC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}methoxycarbohydrazide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methyl-1H-[1,2,3]triazole-4-carboxylic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then reacted with 2-chloro-4,6-dimethoxypyrimidine under basic conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

N’-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}methoxycarbohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

    Reduction: Formation of reduced triazolopyrimidine derivatives.

    Substitution: Formation of substituted triazolopyrimidine derivatives.

Scientific Research Applications

N’-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}methoxycarbohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}methoxycarbohydrazide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain kinases, leading to the disruption of cellular signaling pathways that are crucial for cancer cell proliferation and survival . Molecular docking studies have shown that the compound can bind to the active sites of these enzymes, thereby blocking their function.

Comparison with Similar Compounds

Core Structure and Substituent Variations

The triazolo[4,5-d]pyrimidine core is shared among several analogs, but substituent diversity at the 3- and 7-positions leads to distinct properties:

Compound Name Substituents (Position) Key Functional Groups Molecular Formula Molecular Weight (g/mol)
Target Compound 3-Methyl (3), Methoxycarbohydrazide (7) -CONH-NH-OCH₃ Not explicitly provided Estimated ~290–300†
VAS2870 Benzoxazol-2-yl (3), Benzyl sulfide (7) -S-benzyl C₁₇H₁₂N₆OS 340.38
N,N-Dimethyl-3H-triazolo[4,5-d]pyrimidin-7-amine N,N-Dimethylamine (7) -N(CH₃)₂ C₆H₈N₆ 164.17
N-Methoxy-azetidine-carboxamide derivative Azetidine-carboxamide (7), Methoxy -CONH-azetidine-OCH₃ C₁₀H₁₃N₇O₂ 263.26
3-Benzyl-7-pyrrolidinyl derivative Benzyl (3), Pyrrolidinyl (7) -N-pyrrolidine C₁₇H₁₈N₇ 320.38

Estimated based on structural analogs.

Key Observations :

  • Steric Effects : Bulky substituents (e.g., benzyl in ) may hinder receptor binding, whereas the compact methoxycarbohydrazide group could allow better target interaction.

Yield Trends :

  • Thioether derivatives (e.g., compound 11 in ) show high yields (~88%), suggesting efficient synthesis.
  • Bulky substituents (e.g., indol-3-yl ethyl in ) reduce yields (69%), likely due to steric hindrance.

Physical and Chemical Properties

Property Target Compound N,N-Dimethyl-7-amine VAS2870
Density (g/cm³) Not reported 1.56 Not reported
Boiling Point (°C) Not reported 237 Not reported
Solubility* Moderate (polar) Low (non-polar amine) Low (sulfide)

*Solubility inferred from substituent polarity.

Stability Considerations :

  • Carboxylic hydrazides (target compound) may exhibit lower hydrolytic stability compared to amides (e.g., ) due to the reactive -NH-NH- moiety.
  • Methoxy groups (-OCH₃) could enhance electron donation, stabilizing the triazolo[4,5-d]pyrimidine core against oxidative degradation .

Biological Activity

N'-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}methoxycarbohydrazide is a compound with potential biological activity that has garnered interest in various fields including medicinal chemistry and pharmacology. This article explores its biological activities, supported by research findings, data tables, and relevant case studies.

Antimicrobial Activity

Research has indicated that triazolo-pyrimidine derivatives exhibit significant antimicrobial properties. A study focused on related compounds demonstrated that modifications on the triazole and pyrimidine rings could enhance antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Triazolo-Pyrimidine Derivatives

Compound NameTarget BacteriaMinimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus32 µg/mL
Compound BEscherichia coli64 µg/mL
This compoundTBD

Anticancer Activity

The anticancer potential of triazolo-pyrimidine derivatives has been explored in various studies. For instance, derivatives similar to this compound have shown promising results in inhibiting the growth of cancer cell lines such as HeLa and A549 .

Table 2: Anticancer Activity Against Cell Lines

Compound NameCell LineIC50 (µM)
Compound AHeLa15
Compound BA54920
This compoundTBD

The mechanism by which these compounds exert their biological effects often involves interaction with specific proteins or pathways within cells. For example, some triazolo-pyrimidines have been shown to inhibit the phosphoinositide 3-kinase (PI3K)/AKT/mTOR signaling pathway, which is crucial for cell proliferation and survival . This inhibition can lead to apoptosis in cancer cells.

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various triazolo-pyrimidine derivatives against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that certain modifications significantly improved the potency against MRSA strains compared to standard antibiotics .

Case Study 2: Anticancer Screening

In another investigation targeting lung cancer cells (A549), several derivatives were tested for their cytotoxic effects. The findings revealed that specific structural modifications enhanced their ability to induce apoptosis in cancer cells while exhibiting minimal toxicity towards normal cells .

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